6-(Butyl(methyl)amino)pyridazin-3-ol
Overview
Description
6-(Butyl(methyl)amino)pyridazin-3-ol is a useful research compound. Its molecular formula is C9H15N3O and its molecular weight is 181.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Pyridazinone derivatives have been demonstrated to possess properties such as anti-inflammatory, analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .
Biochemical Analysis
Biochemical Properties
6-(Butyl(methyl)amino)pyridazin-3-ol plays a significant role in biochemical reactions, particularly due to its interactions with enzymes and proteins. This compound has been shown to interact with phosphodiesterase enzymes, specifically inhibiting phosphodiesterase-III (PDE-III). The inhibition of PDE-III by this compound leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn affects various cellular processes . Additionally, this compound has been observed to interact with other proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involving cAMP. By increasing cAMP levels, this compound can enhance the activity of protein kinase A (PKA), leading to changes in gene expression and cellular metabolism . Furthermore, this compound has been shown to affect cell proliferation and apoptosis, making it a potential candidate for cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of PDE-III. This inhibition prevents the breakdown of cAMP, resulting in elevated cAMP levels within the cell. The increased cAMP activates PKA, which then phosphorylates various target proteins, leading to changes in gene expression and cellular functions . Additionally, this compound may interact with other biomolecules, such as G-protein-coupled receptors, further modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of controlled experimental conditions when studying this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cardiac output and exhibit vasodilatory effects, making it a potential candidate for treating cardiovascular diseases . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects underscore the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to cAMP metabolism. This compound interacts with enzymes such as PDE-III, which play a crucial role in the breakdown of cAMP . By inhibiting PDE-III, this compound increases cAMP levels, thereby influencing various metabolic processes. Additionally, this compound may affect other metabolic pathways, including those involved in lipid and glucose metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound is known to interact with organic cation transporters, which mediate its uptake into cells . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of this compound within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with PDE-III and other target proteins . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further modulating its activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
3-[butyl(methyl)amino]-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-3-4-7-12(2)8-5-6-9(13)11-10-8/h5-6H,3-4,7H2,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTZNJCHCWIBII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.